2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile
Overview
Description
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is an organic compound that features a boronic ester group and a nitrile group attached to a phenyl ring
Mechanism of Action
Target of Action
The primary targets of 2-Cyanomethylphenylboronic acid, pinacol ester are organic compounds in the process of carbon-carbon bond formation reactions . This compound is generally used in metal-catalyzed reactions, such as the Suzuki–Miyaura reaction .
Mode of Action
2-Cyanomethylphenylboronic acid, pinacol ester interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbon-carbon bond formation. The Suzuki–Miyaura reaction, for instance, is a type of cross-coupling reaction, which forms a carbon-carbon bond between two organic compounds . The reaction is facilitated by a palladium catalyst and a base .
Pharmacokinetics
It’s known that the compound is miscible with water , which could potentially influence its absorption and distribution in the body.
Result of Action
The result of the action of 2-Cyanomethylphenylboronic acid, pinacol ester is the formation of new carbon-carbon bonds. This is a crucial process in organic synthesis, enabling the construction of complex organic compounds from simpler ones .
Action Environment
The action of 2-Cyanomethylphenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the presence of a palladium catalyst and a base is necessary for the Suzuki–Miyaura reaction . Additionally, the compound is sensitive to moisture and should be stored in a dry, cool place .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Cyanomethylphenylboronic acid, pinacol ester, are largely defined by its boronic acid pinacol ester group. This group is known to participate in various biochemical reactions, particularly in the formation of carbon-boron bonds
Cellular Effects
Boronic acids and their derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that boronic acids and their derivatives can form reversible covalent bonds with proteins and other biomolecules, which can lead to changes in their function .
Metabolic Pathways
Boronic acids and their derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids and their derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids and their derivatives can potentially be directed to specific compartments or organelles based on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar borylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMSO.
Major Products Formed
Oxidation: Phenols.
Reduction: Amines.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic esters.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is unique due to the presence of both a boronic ester and a nitrile group, which allows for a diverse range of chemical transformations. This dual functionality makes it a versatile building block in organic synthesis and materials science.
Properties
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIARMBRSPSECPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397058 | |
Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325141-71-7 | |
Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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